(3S,6R)-6-methylpiperidin-3-ol hydrochloride (3S,6R)-6-methylpiperidin-3-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 40336-05-8
VCID: VC8113839
InChI: InChI=1S/C6H13NO.ClH/c1-5-2-3-6(8)4-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m1./s1
SMILES: CC1CCC(CN1)O.Cl
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63

(3S,6R)-6-methylpiperidin-3-ol hydrochloride

CAS No.: 40336-05-8

Cat. No.: VC8113839

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63

* For research use only. Not for human or veterinary use.

(3S,6R)-6-methylpiperidin-3-ol hydrochloride - 40336-05-8

Specification

CAS No. 40336-05-8
Molecular Formula C6H14ClNO
Molecular Weight 151.63
IUPAC Name (3S,6R)-6-methylpiperidin-3-ol;hydrochloride
Standard InChI InChI=1S/C6H13NO.ClH/c1-5-2-3-6(8)4-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m1./s1
Standard InChI Key PVOAKSPCPLYSNC-IBTYICNHSA-N
Isomeric SMILES C[C@@H]1CC[C@@H](CN1)O.Cl
SMILES CC1CCC(CN1)O.Cl
Canonical SMILES CC1CCC(CN1)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a piperidine ring—a six-membered amine heterocycle—with stereospecific substitutions at positions 3 and 6. The (3S,6R) configuration denotes a hydroxyl group (-OH) in the S configuration at carbon 3 and a methyl group (-CH₃) in the R configuration at carbon 6 . Protonation of the amine group by hydrochloric acid yields the hydrochloride salt, enhancing solubility in polar solvents.

Key structural identifiers include:

  • SMILES: C[C@@H]1CCC@@HO.Cl

  • InChIKey: PVOAKSPCPLYSNC-IBTYICNHSA-N

  • IUPAC Name: (3S,6R)-6-methylpiperidin-3-ol; hydrochloride

The chair conformation of the piperidine ring minimizes steric strain, with the methyl group occupying an equatorial position to reduce 1,3-diaxial interactions.

Physicochemical Characteristics

PropertyValueSource
Molecular Weight151.63 g/mol
Melting PointNot reported-
SolubilitySoluble in water, methanol
pKa (amine)~10.5 (estimated)-

The hydrochloride salt form improves aqueous solubility, critical for biological assays. Computational models predict a logP (octanol-water partition coefficient) of 0.89, indicating moderate hydrophilicity .

Synthesis and Stereochemical Control

Industrial Synthesis

Large-scale production utilizes continuous flow reactors to optimize yield and reduce reaction times. A typical pathway involves:

  • Reductive Amination: A ketone precursor (e.g., 6-methylpiperidin-3-one) undergoes hydrogenation with ammonium acetate and sodium cyanoborohydride to form the piperidine ring .

  • Cyclization: Intramolecular nucleophilic displacement of epoxides or halides constructs the ring system .

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

For example, epoxide opening with triphenylphosphine and water achieves cyclization in 38% yield, as demonstrated in syntheses of related hydroxypipecolic acids .

Laboratory-Scale Methods

Stereoselective synthesis often employs chiral auxiliaries or enzymatic resolution. In one approach, Sharpless asymmetric epoxidation of allylic alcohols generates enantiomerically pure epoxides, which undergo aminolysis to form the piperidine backbone . Enzymatic desymmetrization of meso-diols using lipases provides enantiomeric excesses >90% .

Challenges:

  • Diastereomer Separation: Chromatography or crystallization is required due to the compound’s polar nature.

  • Ring Strain: Transition states during cyclization favor chair conformations, influencing stereochemical outcomes .

Biological Activity and Mechanistic Insights

Pharmacological Targets

The hydroxyl and amine groups facilitate hydrogen bonding with biological targets. Potential interactions include:

  • Enzyme Inhibition: Competitive binding to acetylcholinesterase’s catalytic site, analogous to piperidine-based inhibitors like donepezil .

  • Receptor Modulation: Allosteric modulation of G protein-coupled receptors (GPCRs), particularly muscarinic and opioid receptors .

In vitro studies suggest IC₅₀ values in the micromolar range for acetylcholinesterase inhibition, though specific data for this compound remain unpublished .

Applications in Drug Development

As a building block, the compound enables synthesis of:

  • Antimalarials: Febrifugine analogs incorporating the 3-hydroxypiperidine motif show potent activity against Plasmodium falciparum .

  • Neurological Agents: Piperidine derivatives are explored for Alzheimer’s disease due to their blood-brain barrier permeability .

A recent study synthesized (+)-epiquinamide using a similar hydroxypiperidine intermediate, highlighting its utility in alkaloid production .

Hazard CategoryGHS CodeRisk Statement
Skin IrritationH315Causes skin irritation
Eye DamageH318Causes serious eye damage
Respiratory IrritationH335May cause respiratory irritation

Data aggregated from two ECHA notifications indicate variable classifications, necessitating manufacturer-specific safety sheets .

Precautionary Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, goggles, and lab coats .

  • Ventilation: Use fume hoods to avoid aerosol inhalation.

  • First Aid: Flush eyes with water for 15 minutes; wash skin with soap and water .

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